molecular formula C13H19NO B5576657 N-(2-methylpropyl)-3-phenylpropanamide CAS No. 112753-91-0

N-(2-methylpropyl)-3-phenylpropanamide

Cat. No.: B5576657
CAS No.: 112753-91-0
M. Wt: 205.30 g/mol
InChI Key: FNZAYDHBHNUHIQ-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-3-phenylpropanamide is an amide derivative characterized by a propanamide backbone substituted with a phenyl group at the third carbon and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. The compound’s structure combines aromatic (phenyl) and aliphatic (isobutyl) moieties, influencing its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name

N-(2-methylpropyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZAYDHBHNUHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349990
Record name N-(2-methylpropyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112753-91-0
Record name N-(2-methylpropyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-phenylpropanoic acid or 3-phenylpropanone.

    Reduction: Formation of N-(2-methylpropyl)-3-phenylpropanamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Medicinal Chemistry

N-(2-methylpropyl)-3-phenylpropanamide has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study: Drug Development

A study focused on the synthesis of derivatives of this compound demonstrated its utility in developing compounds targeting neuroinflammation. The derivatives were screened for their binding affinity to the translocator protein (TSPO), a biomarker associated with neuroinflammatory conditions. The results indicated that certain modifications to the amide structure improved binding efficacy and selectivity, suggesting potential therapeutic applications in neurodegenerative diseases .

Materials Science

The compound's unique structure also makes it suitable for applications in materials science. It can be utilized in the development of advanced materials with specific properties.

Table 1: Comparison of Properties

PropertyThis compoundSimilar Compounds
SolubilityModerateVaries
Thermal StabilityHighModerate
Reactivity with NucleophilesSelectiveVaries

The presence of the isobutyl group enhances its thermal stability compared to similar compounds, making it suitable for high-performance applications.

Biological Studies

This compound is also being explored for its biological interactions and potential therapeutic effects. Research has shown that compounds with similar structures can modulate enzyme activity or receptor binding, which is crucial for drug design.

Case Study: Enzyme Interaction

In vitro studies have demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain proteases, which are critical in disease progression mechanisms . This interaction suggests that derivatives of this compound could be developed as enzyme inhibitors for therapeutic use.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(2-methylpropyl)-3-phenylpropanamide and its analogs:

Table 1: Structural and Functional Comparison

Compound Name N-Substituent Phenyl Substitution Molecular Weight (g/mol) Predicted logP* Reported Activity/Use
This compound 2-Methylpropyl None ~233.3 ~3.5 Not explicitly reported
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide Diisopropyl 2-Methoxy-5-methyl 381.5 ~4.2 Potential CNS activity (inference from structural analogs)
N-(4-Bromophenyl)-3-phenylpropanamide 4-Bromophenyl None 316.2 ~4.0 Research compound (life sciences)
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylpropyl)propanamide 2-Methylpropyl Sulfanyl-pyrimidine ~296.4 ~1.8 Unknown (likely bioactive due to heterocyclic moiety)
Ispinesib Mesylate Complex substituents Benzamide derivatives 613.2 ~2.5 Antiepileptic (kinesin inhibitor)

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Comparisons

N-Substituent Effects The 2-methylpropyl group in the target compound provides moderate lipophilicity (logP ~3.5), balancing solubility and membrane permeability. 4-Bromophenyl substitution in introduces an electron-withdrawing group, raising logP (~4.0) and possibly stabilizing the amide bond via resonance effects.

Phenyl Substitution

  • The unsubstituted phenyl group in the target compound allows for versatile interactions (e.g., π-π stacking). In , the 2-methoxy-5-methylphenyl substitution enhances electron-donating effects, which could improve binding to serotonin or dopamine receptors.

Functional Moieties

  • The sulfanyl-pyrimidine group in introduces polarity (lower logP ~1.8) and hydrogen-bonding capacity, likely altering metabolic stability and target selectivity compared to the simpler phenylpropanamide scaffold.

Pharmacological Activity

  • While the target compound lacks direct activity reports, ispinesib mesylate demonstrates that structurally complex amides with aromatic and heterocyclic groups can exhibit potent biological effects (e.g., antiepileptic activity via kinesin inhibition).

Research Findings and Implications

  • Synthetic Routes: Analogous compounds (e.g., ) suggest that this compound could be synthesized via nucleophilic acyl substitution between 3-phenylpropanoyl chloride and isobutylamine.
  • Structure-Activity Relationships (SAR): Lipophilicity: Higher logP values correlate with increased membrane permeability but may reduce aqueous solubility. Steric Effects: Bulky N-substituents (e.g., diisopropyl in ) may limit interaction with flat binding pockets.

Q & A

Q. What are the optimal synthetic routes for N-(2-methylpropyl)-3-phenylpropanamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as amide bond formation via coupling of 3-phenylpropanoic acid derivatives with 2-methylpropylamine. Key steps include:

  • Activation of the carboxylic acid using reagents like EDCl/HOBt or DCC.
  • Nucleophilic acyl substitution under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or dichloromethane) to enhance yield .
  • Monitoring progress via thin-layer chromatography (TLC) and confirming purity with HPLC (>95%) .

Q. How can researchers ensure high purity during synthesis, and what analytical techniques validate structural integrity?

Methodological Answer:

  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
  • Characterization:
    • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.2–7.4 ppm for aromatic protons) .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 248.2) .
    • IR Spectroscopy: Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing:
    • pH Stability: Incubate in buffered solutions (pH 2–10) at 37°C for 24h; monitor degradation via HPLC. Amide bonds are typically stable in neutral conditions but hydrolyze under extreme acidic/basic conditions .
    • Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C common for similar amides) .

Advanced Research Questions

Q. How can researchers investigate the compound’s enzyme inhibition kinetics, and what assays are suitable?

Methodological Answer:

  • Kinetic Assays:
    • Enzyme Selection: Target enzymes (e.g., kinases, proteases) based on structural analogs (e.g., Bruton’s tyrosine kinase inhibition observed in related biaryl amides) .
    • IC50_{50} Determination: Dose-response curves using fluorogenic substrates or ELISA-based readouts. Example: 10–100 µM concentration range with 1–2h incubation .
    • Mechanism Analysis: Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Data Discrepancy Analysis:
    • Assay Variability: Control for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
    • Solubility Effects: Use co-solvents (e.g., DMSO ≤1%) and confirm compound solubility via nephelometry .
    • Metabolic Interference: Test for off-target effects using proteome-wide affinity profiling .

Q. What computational strategies predict pharmacokinetic properties and toxicity (ADMET)?

Methodological Answer:

  • In Silico Modeling:
    • ADMET Prediction: Use tools like SwissADME or ACD/I-Lab 2.0 to estimate logP (optimal range: 2–3), CNS permeability, and CYP450 inhibition .
    • Toxicity Profiling: Predict hepatotoxicity via ProTox-II and cardiotoxicity using hERG channel models .
    • Molecular Dynamics (MD): Simulate binding to serum albumin to assess plasma protein binding .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced potency?

Methodological Answer:

  • SAR Workflow:
    • Scaffold Modification: Introduce substituents (e.g., halogenation at the phenyl ring) to enhance lipophilicity or hydrogen bonding .
    • Bioisosteric Replacement: Replace the 2-methylpropyl group with cyclopropyl or tert-butyl to modulate steric effects .
    • Activity Cliffs: Use 3D-QSAR models (e.g., CoMFA) to correlate substituent positions with IC50_{50} shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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